Medicagenic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Medicagenic acid is a triterpene saponin found in various plants, most notably alfalfa (Medicago sativa) []. It has been the subject of scientific research due to its potential health benefits and its unique chemical properties. Here's a breakdown of its current standing in scientific research:

Biological Activities

- Antioxidant Activity: Studies suggest that medicagenic acid possesses antioxidant properties, potentially offering protection against cell damage caused by free radicals [].

- Nematicidal Activity: Research indicates that medicagenic acid exhibits nematicidal activity against specific plant-parasitic nematodes, offering a potential alternative to synthetic pesticides [].

- Enzyme Inhibition: Some studies suggest that medicagenic acid may inhibit certain enzymes involved in various biological processes, though further research is needed to understand its specific effects [].

Pharmacological Potential

While research is ongoing, some studies have explored the potential therapeutic applications of medicagenic acid, including:

- Hyperlipidemia: Studies suggest medicagenic acid may help lower cholesterol levels in animal models, although further investigation is needed to confirm its efficacy and safety in humans [].

- Cancer: Preliminary research suggests medicagenic acid may possess anti-cancer properties, but more research is needed to understand its mechanisms and potential clinical applications [].

Current Limitations and Future Directions

Despite promising initial findings, research on medicagenic acid is still in its early stages. Limitations include:

- Limited human studies: Most research has been conducted in vitro or in animal models, making it difficult to translate the findings to humans.

- Need for further mechanistic studies: A deeper understanding of the mechanisms behind medicagenic acid's biological activities is crucial for its potential therapeutic development.

Future research directions should focus on:

- Clinical trials: Conducting well-designed clinical trials to assess the safety and efficacy of medicagenic acid in humans.

- Mechanism of action: Elucidating the specific mechanisms by which medicagenic acid exerts its biological effects.

- Drug development: Investigating the potential for developing medicagenic acid-based therapeutics for various health conditions.

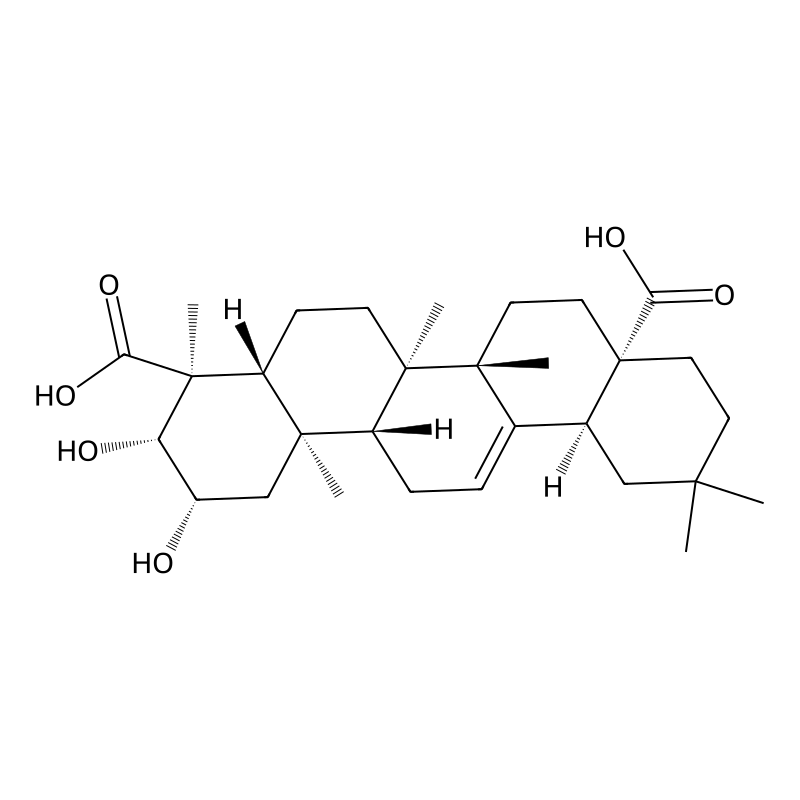

Medicagenic acid, also known as medicagenate, is a naturally occurring triterpenoid compound with the chemical formula . It belongs to the class of organic compounds known as triterpenoids, which are characterized by their structure containing six isoprene units. Medicagenic acid has been isolated from various plant species, including Medicago blancheana and Medicago granadensis, and is noted for its complex molecular structure, which includes multiple hydroxyl and carboxylic acid functional groups .

Medicagenic acid exhibits a range of biological activities. It has been reported to possess antifungal properties, particularly against Candida species, indicating its potential use in treating fungal infections . Additionally, studies suggest that it may have anti-inflammatory effects and could play a role in lipid metabolism . Its activity in cell signaling pathways further underscores its biological significance.

Medicagenic acid can be synthesized through various methods, including extraction from plant sources and chemical synthesis. One common approach involves isolating the compound from the roots or leaves of plants like alfalfa (Medicago sativa), where it exists as part of a complex mixture of saponins . Chemical synthesis routes often involve multi-step processes that may include the manipulation of precursor compounds to achieve the desired structure.

The applications of medicagenic acid are varied, encompassing both medicinal and agricultural uses. Its antifungal properties make it a candidate for developing new antifungal agents. Moreover, due to its role in lipid metabolism, it may have potential applications in dietary supplements aimed at improving metabolic health . The compound's unique structural features also make it valuable in research focused on natural product chemistry.

Research on the interaction studies of medicagenic acid is limited but suggests that it may interact with various biological molecules. For instance, its involvement in lipid peroxidation indicates potential interactions with cellular membranes and signaling pathways. Further studies are needed to elucidate the precise mechanisms of action and interactions with other biomolecules .

Medicagenic acid shares similarities with other triterpenoids but is unique due to its specific structural features and biological activities. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Betulinic Acid | Known for anti-cancer properties; derived from birch bark. | |

| Ginsenoside Rb1 | Found in ginseng; noted for immunomodulatory effects. | |

| Oleanolic Acid | Exhibits anti-inflammatory and hepatoprotective effects. |

Medicagenic acid is distinct in its specific antifungal activity and its role within lipid metabolism pathways, setting it apart from these other triterpenoids .

Molecular Formula and Stereochemical Configuration

Medicagenic acid ($$ C{30}H{46}O_6 $$, MW 502.68 g/mol) is a pentacyclic triterpenoid of the oleanane class. Its IUPAC name, (2β,3β,4α)-2,3-dihydroxyolean-12-ene-23,28-dioic acid, highlights stereospecific hydroxylation at C-2 and C-3 and carboxylation at C-23 and C-28. The stereochemistry was resolved via 13C NMR, confirming axial hydroxyls (δC-2: 73.4 ppm, δC-3: 77.2 ppm) and equatorial carboxyl groups.

Table 1: Key Structural Features

| Feature | Position | Chemical Shift (δ ppm, 13C NMR) |

|---|---|---|

| C-2 Hydroxyl | 2β | 73.4 |

| C-3 Hydroxyl | 3β | 77.2 |

| C-23 Carboxyl | 23α | 181.5 |

| C-28 Carboxyl | 28 | 176.8 |

| Olefinic bond (Δ12) | C12-C13 | 122.9 (C12), 144.7 (C13) |

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for medicagenic acid remain limited, studies on its glycosyltransferase (UGT71G1) complexes reveal substrate-binding dynamics. The enzyme’s catalytic cleft accommodates medicagenic acid’s C-3 and C-28 positions for glycosylation, with UDP-glucose forming hydrogen bonds via residues Trp-339 and His-357. Molecular dynamics simulations suggest conformational flexibility in the A-ring (C1-C10), enabling adaptation to enzymatic pockets.

Comparative Analysis with Related Oleanane-type Triterpenoids

Medicagenic acid shares structural homology with hederagenin and bayogenin but differs in oxidation states:

Table 2: Structural Comparison

| Compound | C-2 | C-3 | C-23 | C-28 | Bioactivity |

|---|---|---|---|---|---|

| Medicagenic acid | -OH | -OH | -COOH | -COOH | Antimicrobial |

| Hederagenin | -OH | -H | -COOH | -CH2OH | Anti-inflammatory |

| Bayogenin | -H | -OH | -COOH | -COOH | Antifungal |

The C-23/C-28 dicarboxylic motif enhances solubility and metal-chelation capacity, critical for antimicrobial activity.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

- 1H NMR (500 MHz, CD3OD): Key signals include δ 5.28 (t, J=3.5 Hz, H-12), δ 3.42 (dd, J=11.0, 4.5 Hz, H-3), and δ 1.24 (s, H-27).

- 13C NMR: Olefinic carbons at δ 122.9 (C-12) and δ 144.7 (C-13), with carboxyl carbons at δ 181.5 (C-23) and δ 176.8 (C-28).

Infrared (IR) Spectroscopy

IR peaks (KBr):

- 3420 cm⁻¹ (O-H stretch),

- 1705 cm⁻¹ (C=O, carboxyl),

- 1642 cm⁻¹ (C=C),

- 2900–2850 cm⁻¹ (C-H, methyl/CH2).

Mass Spectrometry (MS)

The triterpenoid saponin biosynthesis pathway in Fabaceae represents a complex metabolic network that produces diverse bioactive compounds, with medicagenic acid serving as a central metabolite in Medicago species [1] [2]. The pathway initiates with the mevalonate pathway, where 2,3-oxidosqualene serves as the universal precursor for all triterpene saponins through enzymatic cyclization [1] [2]. In Medicago truncatula, the triterpene saponin biosynthesis pathway exhibits a characteristic branching pattern that differentiates between hemolytic and nonhemolytic saponin production [1] [17].

The biosynthetic precursor 2,3-oxidosqualene undergoes cyclization by beta-amyrin synthase to produce beta-amyrin, which forms the critical branch point between primary sterol metabolism and specialized triterpene saponin biosynthesis [1] [2]. Following beta-amyrin formation, competitive action between cytochrome P450 enzymes creates the fundamental pathway divergence that characterizes Medicago saponin diversity [1] [15]. CYP716A12 catalyzes carboxylation of beta-amyrin at the C-28 position to yield oleanolic acid, establishing the precursor for hemolytic saponin biosynthesis including medicagenic acid [1] [2].

The hemolytic saponin branch, which produces medicagenic acid, involves sequential oxidative modifications of the oleanane backbone through multiple cytochrome P450 enzymes [1] [14]. CYP72A67 and CYP72A68 function downstream of CYP716A12, with CYP72A67 catalyzing hydroxylation at the C-2 position and CYP72A68 performing three-step carboxylation at the C-23 position to generate medicagenic acid [1] [14] [15]. This multi-step oxidation process distinguishes medicagenic acid biosynthesis from the nonhemolytic soyasaponin pathway, which involves C-24 hydroxylation by CYP93E2 [1] [15].

Table 1: Key Enzymes in Medicagenic Acid Biosynthesis Pathway

| Enzyme Name | Gene Symbol | Substrate | Product | Reaction Type | Tissue Expression |

|---|---|---|---|---|---|

| Beta-amyrin synthase | BAS | 2,3-oxidosqualene | β-amyrin | Cyclization | Seeds, roots |

| CYP716A12 | CYP716A12 | β-amyrin | Oleanolic acid | C-28 carboxylation | Roots, aerial parts |

| CYP72A67 | CYP72A67 | Oleanolic acid | Hederagenin | C-2 hydroxylation | Roots, aerial parts |

| CYP72A68 | CYP72A68 | Oleanolic acid | Medicagenic acid | C-23 three-step carboxylation | Roots, aerial parts |

| CYP88A13 | CYP88A13 | Medicagenic acid | Zanhic acid | C-16α hydroxylation | Seeds, aerial parts |

| UGT73F3 | UGT73F3 | Multiple sapogenins | Glucosylated sapogenins | C-28 glucosylation | Roots, aerial parts |

| UGT73F18 | UGT73F18 | Hemolytic sapogenins | C-3 glucosylated sapogenins | C-3 glucosylation | Seeds |

| UGT73F19 | UGT73F19 | Hemolytic sapogenins | C-3 glucosylated sapogenins | C-3 glucosylation | Seeds |

Cytochrome P450-mediated Oxidation Mechanisms

Cytochrome P450 monooxygenases represent the primary enzymatic machinery responsible for the oxidative transformations that convert beta-amyrin into medicagenic acid and related sapogenins [1] [2] [8]. These heme-containing enzymes catalyze region-specific and stereoselective oxidations that introduce functional groups at precise positions on the triterpene backbone [1] [14]. The multifunctional nature of these P450 enzymes enables sequential oxidation reactions that progress through alcohol, aldehyde, and carboxylic acid intermediates [2] [15].

CYP716A12 functions as a multifunctional oxidase that catalyzes the sequential three-step oxidation at the C-28 position of beta-amyrin, progressing through erythrodiol and the corresponding aldehyde intermediate to yield oleanolic acid [2]. This enzyme demonstrates remarkable substrate flexibility, accepting both beta-amyrin and erythrodiol as substrates while maintaining regioselectivity for C-28 oxidation [2]. Biochemical characterization through heterologous expression in yeast systems confirmed that CYP716A12 performs the complete oxidation sequence without releasing intermediates, indicating tight coupling of the oxidation steps [2].

The downstream P450 enzymes CYP72A67 and CYP72A68 exhibit distinct mechanistic properties in medicagenic acid formation [1] [14] [15]. CYP72A67 specifically catalyzes C-2 beta-hydroxylation of oleanolic acid to produce hederagenin, representing a single-step oxidation mechanism [14]. In contrast, CYP72A68 demonstrates multifunctional oxidase activity by performing three-step carboxylation at the C-23 position, converting oleanolic acid through multiple intermediates including bayogenin before yielding medicagenic acid [1] [14] [15].

The cytochrome P450-mediated conversion of medicagenic acid to zanhic acid represents the terminal oxidation step in the hemolytic saponin pathway, catalyzed by CYP88A13 [1]. This enzyme performs C-16 alpha-hydroxylation through a mechanism that introduces hydroxyl functionality at a sterically challenging position on the triterpene backbone [1]. Functional characterization demonstrated that CYP88A13 exhibits high substrate specificity for medicagenic acid, producing zanhic acid as the sole oxidation product without formation of alternative regioisomers [1].

Role of β-Amyrin Synthase in Skeleton Formation

Beta-amyrin synthase occupies a pivotal position in medicagenic acid biosynthesis by catalyzing the cyclization reaction that establishes the fundamental pentacyclic triterpene skeleton [1] [2] [12]. This oxidosqualene cyclase enzyme converts the acyclic precursor 2,3-oxidosqualene into the cyclic beta-amyrin scaffold through a complex carbocation-mediated mechanism involving multiple ring closures and rearrangements [12] [13]. The enzyme demonstrates remarkable regio- and stereoselectivity in directing the cyclization to produce the specific beta-amyrin configuration required for subsequent medicagenic acid formation [12] [13].

In Medicago truncatula, beta-amyrin synthase exists as a single functional gene copy located on chromosome 4, with expression patterns that correlate strongly with downstream saponin biosynthesis genes [12]. The enzyme exhibits high specificity for 2,3-oxidosqualene as substrate and produces beta-amyrin as the predominant cyclization product, with minimal formation of alternative triterpene skeletons [12]. Functional analysis through heterologous expression systems confirmed that the Medicago beta-amyrin synthase generates the precise stereochemical configuration necessary for recognition by downstream P450 enzymes [12].

The catalytic mechanism of beta-amyrin synthase involves stabilization of carbocation intermediates through specific amino acid residues that direct the cyclization pathway [13]. Key motifs including the QW (Glutamine-Tryptophan), DCTAE (Aspartic acid-Cysteine-Threonine-Alanine-Glutamic acid), and MWCYCR (Methionine-Tryptophan-Cysteine-Tyrosine-Cysteine-Arginine) sequences are essential for catalytic activity and substrate binding [13]. These conserved domains facilitate proper folding of the 2,3-oxidosqualene substrate and stabilize the transition states during the multi-step cyclization process [13].

The expression of beta-amyrin synthase serves as a rate-limiting step in medicagenic acid biosynthesis, with transcript levels directly correlating with saponin accumulation in various Medicago tissues [12] [17]. Transcriptional regulation of the beta-amyrin synthase gene responds to environmental stimuli including methyl jasmonate treatment, which induces coordinate upregulation of the entire triterpene saponin biosynthesis pathway [12] [17]. This regulatory coupling ensures that skeleton formation through beta-amyrin synthase remains synchronized with downstream oxidative modifications required for medicagenic acid production [17].

Tissue-specific Expression Patterns (Root vs. Aerial)

The tissue-specific accumulation of medicagenic acid and related saponins in Medicago species reflects differential gene expression patterns that optimize metabolic resource allocation for tissue-specific defensive functions [6] [10]. Large-scale metabolomic profiling across diverse Medicago truncatula ecotypes revealed distinct spatial distribution patterns, with medicagenic acid glycosides accumulating preferentially in aerial tissues compared to root systems [6] [10]. This differential accumulation pattern suggests specialized ecological roles for medicagenic acid-derived saponins in above-ground plant defense strategies [6] [10].

Comparative analysis of saponin profiles between aerial and root tissues demonstrated that medicagenic acid glycosides maintain significant presence in both tissue types, with aerial parts containing substantially higher concentrations [10]. The tissue-specific distribution contrasts sharply with zanhic acid glycosides, which accumulate exclusively in aerial tissues and remain completely absent from root systems [6] [10]. This spatial segregation indicates that the C-16 alpha-hydroxylase CYP88A13, responsible for converting medicagenic acid to zanhic acid, exhibits preferential expression in photosynthetic tissues [1] [10].

Gene expression profiling revealed that the transcriptional machinery governing medicagenic acid biosynthesis responds differentially to tissue-specific regulatory signals [4] [17]. The TSAR (Triterpene Saponin Activation Regulator) family of transcription factors exhibits distinct expression patterns, with TSAR2 and TSAR3 showing particular relevance to medicagenic acid formation [1] [16] [17]. TSAR3 demonstrates seed-specific expression with peak activity during mid-maturation stages, coinciding with maximum accumulation of hemolytic saponins including medicagenic acid [1].

Root tissues exhibit a contrasting saponin profile characterized by high accumulation of bayogenin and hederagenin glycosides, which represent intermediate compounds in the medicagenic acid biosynthesis pathway [6] [10]. This distribution pattern suggests that root-specific regulatory mechanisms favor accumulation of these precursor compounds over complete conversion to medicagenic acid [4] [10]. The differential expression of downstream P450 enzymes, particularly CYP72A68, appears to control the extent of C-23 oxidation that distinguishes medicagenic acid from its biosynthetic precursors [4] [14].

Table 2: Transcriptional Regulation of Medicagenic Acid Biosynthesis

| Transcription Factor | Target Pathway | Key Target Genes | Expression Pattern | Correlation with HMGR1 |

|---|---|---|---|---|

| TSAR1 | Nonhemolytic soyasaponin biosynthesis | CYP93E2, CYP72A61v2, UGT73K1 | Jasmonate-inducible, general tissues | High (coregulated) |

| TSAR2 | Hemolytic saponin biosynthesis | CYP716A12, CYP72A67, CYP72A68 | Jasmonate-inducible, general tissues | High (coregulated) |

| TSAR3 | Seed hemolytic saponin biosynthesis | CYP88A13, UGT73F18, UGT73F19 | Seed-specific, mid-maturation | Very high (r=0.91) |

Table 3: Tissue-Specific Distribution of Medicagenic Acid and Related Saponins

| Sapogenin Type | Aerial Parts | Root Tissues | Functional Role |

|---|---|---|---|

| Medicagenic acid glycosides | High | Moderate | Antimicrobial defense |

| Zanhic acid glycosides | Exclusive | Absent | Anti-feeding deterrent |

| Bayogenin glycosides | Low | High | Root protection |

| Hederagenin glycosides | Low | High | Root protection |

| Soyasaponin B glycosides | Moderate | Moderate | General defense |

| Soyasaponin E glycosides | Low | High | Root protection |

Advanced Chromatographic Separation Methods

Early determinations relied on reversed-phase high-performance liquid chromatography (RP-HPLC) with long gradients (≥25 min) and ultraviolet or evaporative light-scattering detection. Resolution of medicagenic acid from co-extractives improved markedly after the introduction of supercritical fluid chromatography (SFC) and modern stationary phases:

| Technique | Stationary phase | Mobile phase (modifier) | Typical run-time | Key performance highlights |

|---|---|---|---|---|

| Supercritical fluid chromatography | Diol or 2-ethylpyridine silica | Carbon dioxide + 5–10% methanol / 0.05% formic acid | ≤6 min | Baseline separation of medicagenic acid from isobaric sapogenins; analysis time ≈50% of reversed-phase LC [1] |

| RP-HPLC | C₁₈ | Water–acetonitrile gradient | 25–30 min | Robust quantification in plant and extract matrices |

| GC-FID (derivatised) | DB-5 capillary | Temperature programme 90 → 350 °C | 30 min | Detection limit 50 ng of derivatised medicagenic acid [2] |

SFC exploits the low viscosity and high diffusivity of supercritical carbon dioxide, delivering sharper peaks and higher throughput. The diol phase minimises irreversible adsorption of the acid, while the addition of a small amount of polar modifier suppresses tailing and enables direct hyphenation to mass spectrometry for unambiguous confirmation [1].

Challenges in Acid Hydrolysis and Artifact Formation

Quantification of total medicagenic acid customarily begins with hot acid cleavage of glycosidic bonds. Unlike soyasapogenol or zanhic acid saponins, medicagenic-acid glycosides hydrolyse cleanly, releasing the aglycone with negligible artefact formation (< 1% of total sapogenin pool) even after 10 h at reflux in 2 M hydrochloric acid [3].

Nevertheless, the following factors jeopardise accuracy:

- Transesterification—carboxyl groups can form methyl esters in methanolic acid; direct silylation of the hydrolysate overestimates the parent sapogenin unless complete methylation is performed first [3].

- Thermal decomposition—prolonged exposure (> 8 h) lowers total recovery as minor Δ¹³(¹⁸) isomers and 28,13β-olides appear [3].

- Matrix catalysis—trace metals accelerate decarboxylation; chelation or the use of ultrapure reagents minimises this pathway.

Adopting a two-step derivatisation (diazomethane methylation followed by trimethylsilylation) and limiting hydrolysis to 6–8 h mitigates these artefacts without sacrificing cleavage efficiency [3].

Quantitative GC–MS Profiling Protocols

Trimethylsilylated medicagenic acid gives a molecular ion at m/z 674 and a characteristic fragment at m/z 278 after retro-Diels–Alder cleavage, allowing highly specific detection [3]. A validated single-analyte protocol developed for lucerne matrices achieves the figures of merit summarised below:

| Parameter | Value |

|---|---|

| Calibration range | 0.05–10 µg mL⁻¹ (r² > 0.999) |

| Limit of detection | 50 ng on-column [2] |

| Limit of quantification | 150 ng on-column |

| Intra-day precision | ≤3% RSD at 1 µg mL⁻¹ [2] |

| Recovery after acid hydrolysis | 93–96% from leaf, stem and root powders [2] |

Key procedural elements include (a) on-line cold-column injection to protect thermolabile derivatives, (b) a DB-5 (30 m × 0.25 mm, 0.25 µm) column with a 20 °C min⁻¹ ramp to 250 °C, then 4 °C min⁻¹ to 350 °C, and (c) uvaol as an internal standard to correct for evaporative losses. For complex extracts, preceding solid-phase extraction on octadecyl silica removes pigments and concentrates saponins, giving absolute recoveries between 71% and 99% [4].

Supercritical Fluid Extraction Optimization

Supercritical fluid extraction (SFE) has emerged as a green upstream alternative to Soxhlet or reflux protocols. Medicagenic-acid saponins are co-extracted with modest polar co-solvent levels (ethanol 8–10%) under comparatively mild conditions, preserving bioactivity and minimising hydrolysis.

| Variable | Optimised range | Effect on medicagenic acid yield |

|---|---|---|

| Pressure | 25–35 MPa | ↑ density of CO₂, improving solvating power for non-polar aglycones |

| Temperature | 40–50 °C | Balances solubility and prevents thermal degradation |

| Co-solvent fraction | 8–10% ethanol | Enhances polarity without precipitating water in the expansion stage |

| Static/dynamic cycle | 15 min / 60 min | Ensures exhaustive desorption of bound saponins [4] |

Under 25 MPa, 45 °C and 10% ethanol, SFE followed by acid hydrolysis yielded medicagenic acid–rich extracts suitable for direct quantitative LC–ELSD analysis, with subsequent solid-phase clean-up recovering 71–99% of the target compound.